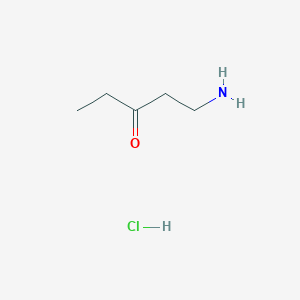
1-methyl-1-(3-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-1-(3-nitrophenyl)urea, also known as MNU, is an important organic compound used in a variety of scientific research applications. MNU’s unique chemical structure and properties make it an ideal candidate for a wide range of lab experiments and research studies.
科学的研究の応用
1-methyl-1-(3-nitrophenyl)urea is used in a variety of scientific research applications, including cell culture studies, drug screening, and biochemical assays. It has been used to study the effects of DNA damage caused by radiation, and to investigate the role of nitric oxide in cellular processes. This compound has also been used to study the effects of nitric oxide on the cardiovascular system, and to investigate the role of nitric oxide in apoptosis.
作用機序
1-methyl-1-(3-nitrophenyl)urea works by blocking the action of nitric oxide, a molecule that plays an important role in many biological processes. Nitric oxide is produced by cells in response to a variety of stimuli, such as hormones and neurotransmitters. This compound blocks the action of nitric oxide by binding to the nitric oxide receptor, preventing nitric oxide from binding to its target.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on cells and tissues. It has been shown to inhibit nitric oxide production, which can lead to reduced inflammation and oxidative stress. This compound also affects the activity of enzymes involved in the metabolism of nitric oxide, resulting in decreased levels of nitric oxide in the body. Additionally, this compound has been shown to reduce the activity of enzymes involved in the synthesis of nitric oxide, resulting in decreased levels of nitric oxide in the body.
実験室実験の利点と制限
The main advantage of using 1-methyl-1-(3-nitrophenyl)urea in laboratory experiments is its high solubility in aqueous solutions. This allows for easy preparation of solutions for use in cell culture studies and biochemical assays. However, this compound can be toxic to cells in high concentrations, so care must be taken to ensure that the concentration of this compound is not too high. Additionally, this compound has a relatively short shelf life, so it must be used within a few months of purchase.
将来の方向性
The potential future directions of research involving 1-methyl-1-(3-nitrophenyl)urea include further investigation into its effects on nitric oxide metabolism, its role in apoptosis, and its potential as a therapeutic agent. Additionally, further research into the synthesis of this compound and its potential uses in drug screening and cell culture studies is warranted. Finally, this compound could be used to investigate the effects of nitric oxide on the cardiovascular system, and to study the role of nitric oxide in other biological processes.
合成法
1-methyl-1-(3-nitrophenyl)urea can be synthesized by reacting methylurea with 3-nitrophenol in an acidic medium. The reaction is conducted in aqueous solution at a temperature of 80°C and a pH of 2.5. This reaction yields this compound with a yield of approximately 60%.
特性
IUPAC Name |
1-methyl-1-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-10(8(9)12)6-3-2-4-7(5-6)11(13)14/h2-5H,1H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHSNFNOMNHMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B6618456.png)
![2-(4-aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide trihydrochloride](/img/structure/B6618468.png)
![2-[4-(3,4-dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6618474.png)
![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)

![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)